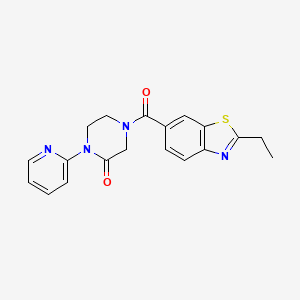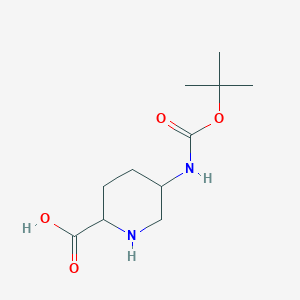
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is a compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling: Used in peptide synthesis through coupling reactions with carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: TFA, HCl in organic solvents like ethyl acetate or dioxane.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.
Major Products Formed
Deprotection: Yields the free amino acid.
Coupling: Forms peptide bonds, resulting in dipeptides or longer peptide chains.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is extensively used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: Used in the development of pharmaceuticals, particularly peptide-based drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The primary function of 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is to protect the amino group during chemical synthesis. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions . The protection is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions . This allows for the sequential construction of complex molecules, such as peptides, without interference from the amino group .
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine: Another Boc-protected piperidine derivative.
N-Boc-piperazine: Boc-protected piperazine used in similar applications.
N-Boc-aminothiazole: Boc-protected aminothiazole used in peptide synthesis.
Uniqueness
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a piperidine ring and a carboxylic acid functional group . This combination makes it particularly useful in the synthesis of cyclic peptides and other complex organic molecules .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOQNFZXOUIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
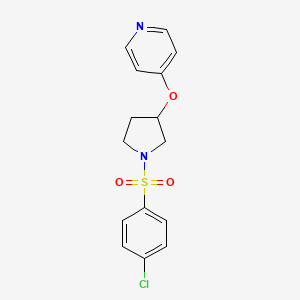

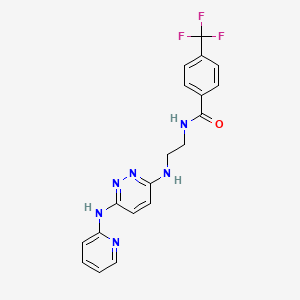
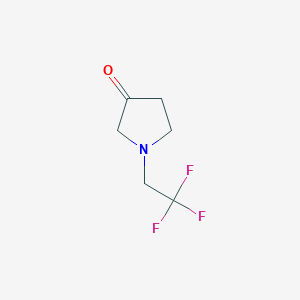
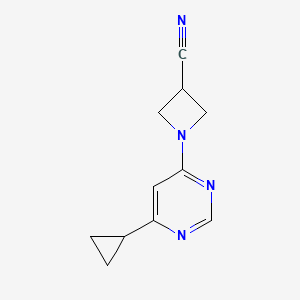
![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)
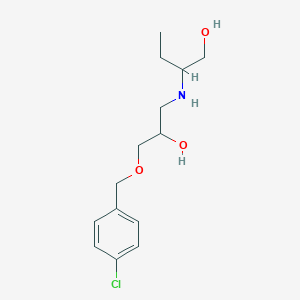
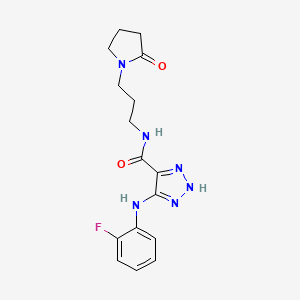
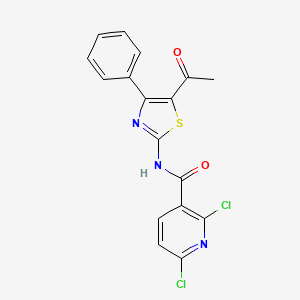
![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2688737.png)
![N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2688738.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoicacid](/img/structure/B2688739.png)
